molecular formula C21H27FN2O B2876918 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea CAS No. 1396868-42-0

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea

Cat. No.: B2876918
CAS No.: 1396868-42-0
M. Wt: 342.458
InChI Key: LJILPBNVLLXWDY-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a useful research compound. Its molecular formula is C21H27FN2O and its molecular weight is 342.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to "1-((1R,3s)-adamantan-1-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea" have been synthesized to explore their chemical properties and potential applications. For example, a series of 1,3-disubstituted ureas with adamantane and pyrazole fragments showed inhibitory activity towards human sEH, highlighting their potential in medicinal chemistry (D'yachenko et al., 2019). Furthermore, the synthesis of 1,3-disubstituted ureas containing fluorine and/or chlorine substituted phenyl fragments has been achieved, with 1-isocyanatoadamantane prepared via a novel method, demonstrating the versatility of these compounds in chemical synthesis (Burmistrov et al., 2020).

Pharmacological Applications

The pharmacological interest in these compounds primarily lies in their inhibitory activity against sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which play a role in regulating blood pressure and inflammation. Notably, a study presented a series of N,N'-disubstituted ureas with potent sEH inhibitory activity, demonstrating their potential in treating cardiovascular diseases and inflammatory conditions (Hwang et al., 2007). Moreover, the introduction of fluorophenyl groups in the structure of these ureas has been found to enhance their inhibitory potency against sEH, further emphasizing the significance of structural modifications in optimizing their pharmacological profile (Burmistrov et al., 2019).

Properties

IUPAC Name

1-(1-adamantyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-18-3-1-17(2-4-18)20(5-6-20)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILPBNVLLXWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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